molecular formula C10H12N4O5 B12354069 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

Cat. No.: B12354069
M. Wt: 268.23 g/mol
InChI Key: GLWKIMRUECDRDP-PNHIIPDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a nucleoside analog, which is a structural component of nucleic acids. It plays a crucial role in various biological processes and has significant applications in medicinal chemistry and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various nucleoside analogs used in research and drug development.

Biology

In biological research, the compound is used to study nucleic acid interactions and enzyme mechanisms. It is also employed in the development of molecular probes and diagnostic tools.

Medicine

Medically, the compound is significant in the development of antiviral and anticancer drugs. Its analogs are used to inhibit viral replication and target cancer cells, providing therapeutic benefits.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and biotechnology products. Its role in the synthesis of nucleic acid-based materials makes it valuable for various applications.

Mechanism of Action

The compound exerts its effects by interacting with nucleic acids and enzymes involved in nucleic acid metabolism. It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, it targets rapidly dividing cells by interfering with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Guanosine: Another nucleoside analog with a purine base.

    Cytidine: A nucleoside analog with a pyrimidine base.

Uniqueness

The uniqueness of 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2/t4-,5?,6-,7+,10-/m1/s1

InChI Key

GLWKIMRUECDRDP-PNHIIPDUSA-N

Isomeric SMILES

C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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